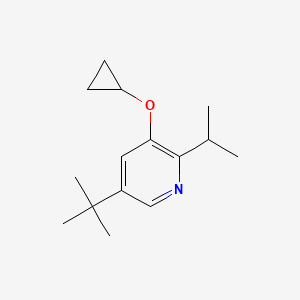
Boc-|A-HomoSec(pMeBzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-|A-HomoSec(pMeBzl)-OH” is a synthetic compound used in various chemical and biological research applications. The compound’s structure includes a Boc (tert-butoxycarbonyl) protecting group, a homo-serine derivative, and a para-methylbenzyl group. This combination of functional groups makes it a versatile molecule in peptide synthesis and other organic chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-|A-HomoSec(pMeBzl)-OH” typically involves multiple steps:
Protection of the amino group: The amino group of the homo-serine derivative is protected using a Boc group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Introduction of the para-methylbenzyl group: The para-methylbenzyl group can be introduced through a nucleophilic substitution reaction, where the hydroxyl group of the homo-serine derivative is replaced by the para-methylbenzyl group using a suitable reagent like para-methylbenzyl bromide.
Industrial Production Methods
Industrial production of “this compound” would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
“Boc-|A-HomoSec(pMeBzl)-OH” can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present.
Substitution: The para-methylbenzyl group can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation or reduction reactions can modify the para-methylbenzyl group or other functional groups.
Scientific Research Applications
“Boc-|A-HomoSec(pMeBzl)-OH” has various applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Studied for its potential role in protein engineering and modification.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of “Boc-|A-HomoSec(pMeBzl)-OH” depends on its specific application. In peptide synthesis, the Boc group protects the amino group during coupling reactions, preventing unwanted side reactions. The para-methylbenzyl group can influence the compound’s reactivity and stability, affecting its interactions with other molecules.
Comparison with Similar Compounds
“Boc-|A-HomoSec(pMeBzl)-OH” can be compared with other Boc-protected amino acid derivatives:
Boc-Lysine: Similar in having a Boc protecting group but differs in the side chain structure.
Boc-Serine: Similar in having a Boc protecting group and a hydroxyl group but lacks the para-methylbenzyl group.
Boc-Homoalanine: Similar in having a Boc protecting group but differs in the side chain length and structure.
These comparisons highlight the unique combination of functional groups in “this compound,” making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H23NO4Se |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
(3R)-3-[(4-methylphenyl)methylselanyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)10-22-13(9-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
InChI Key |
PNDKDEVCBYJQIP-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[Se][C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]C(CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B14813846.png)





![N-(2-chlorophenyl)-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14813902.png)
![2-methyl-5-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14813903.png)


![[1-(4-Propoxyphenyl)ethyl]formamide](/img/structure/B14813918.png)


